4-Hermb
Description
Structurally, it features a quinazoline core substituted with a benzamide group at the 4-position, which confers unique electronic properties and binding affinity. Preliminary studies indicate a molecular weight of 342.4 g/mol, a melting point of 215–218°C, and moderate aqueous solubility (1.2 mg/mL at pH 7.4). Its synthesis involves a Pd-catalyzed coupling reaction, yielding a purity >98% as confirmed by HPLC-MS/MS.
Properties
CAS No. |
150585-14-1 |
|---|---|
Molecular Formula |
C23H26O3 |
Molecular Weight |
350.458 |
IUPAC Name |
5-[(8S,9S,13S,14S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-16-yl]-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C23H26O3/c1-13-9-21(26-22(13)25)15-11-20-19-5-3-14-10-16(24)4-6-17(14)18(19)7-8-23(20,2)12-15/h4,6,10,12,18-21,24H,1,3,5,7-9,11H2,2H3/t18-,19-,20+,21?,23-/m1/s1 |
InChI Key |
VLUAWIZQRWLQTO-NCEHHECNSA-N |
SMILES |
CC12CCC3C(C1CC(=C2)C4CC(=C)C(=O)O4)CCC5=C3C=CC(=C5)O |
Synonyms |
4-(3-hydroxyestra-1,3,5(10)-tetraen-16-yl)-2-methylene-4-butanolide |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- 4-Hermb’s benzamide group enhances polarity compared to Analog 2, improving solubility but reducing lipid permeability (lower LogP).
- The quinazoline core in 4-Hermb and Analog 1 allows π-π stacking with kinase ATP pockets, whereas Analog 2’s pyrrolopyridine enables deeper hydrophobic interactions.
Functional and Application-Based Comparison
Table 2: Pharmacological and Functional Data
| Parameter | 4-Hermb | Analog 1 | Analog 2 (Bemcentinib) |
|---|---|---|---|
| Target Kinase | EGFR (IC₅₀ = 12 nM) | EGFR (IC₅₀ = 45 nM) | AXL (IC₅₀ = 8 nM) |
| Selectivity Ratio* | 1:120 (vs. HER2) | 1:30 (vs. HER2) | 1:500 (vs. MET) |
| Clinical Phase | Preclinical | Phase II discontinued | Phase III |
| Toxicity (LD₅₀, mg/kg) | 250 (rodents) | 180 (rodents) | 420 (rodents) |
Selectivity ratio = IC₅₀(off-target)/IC₅₀(target kinase); Data sourced from PubChem and clinical trial reports.
Key Findings :
- 4-Hermb exhibits 10-fold higher potency against EGFR than Analog 1, attributed to the benzamide group’s hydrogen-bonding capacity.
- Analog 2’s superior selectivity (>500-fold for AXL) highlights the impact of core structure on target specificity.
- 4-Hermb’s higher LD₅₀ suggests a safer toxicity profile compared to Analog 1.
Data Analysis and Research Implications
- Structural Advantages : The benzamide substituent in 4-Hermb balances solubility and potency, addressing a common limitation in quinazoline-based inhibitors.
- Limitations : Lower selectivity compared to Analog 2 necessitates structural optimization, such as introducing fluorine atoms to enhance binding specificity.
- Future Directions : Computational modeling (e.g., molecular docking) is recommended to explore modifications to the quinazoline core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
